molecular formula C13H17BrN2 B13711622 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13711622
M. Wt: 281.19 g/mol
InChI Key: SWTMYNIJRWVLHP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

    Starting Materials: The synthesis begins with 4-bromophenylboronic acid and a suitable pyrrole derivative.

    Catalyst: Palladium(0) or palladium(II) complexes are used as catalysts.

    Base: A base such as potassium carbonate or sodium hydroxide is employed to facilitate the reaction.

    Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Contains a fluorine atom in place of bromine.

    2-(4-Methylphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Has a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole imparts unique electronic and steric properties, making it distinct from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H17BrN2

Molecular Weight

281.19 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C13H17BrN2/c1-15-6-10-8-16(9-11(10)7-15)13-4-2-12(14)3-5-13/h2-5,10-11H,6-9H2,1H3

InChI Key

SWTMYNIJRWVLHP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC=C(C=C3)Br

Origin of Product

United States

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